1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane
Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane is a chemical compound characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further connected to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 1,4-diazepane under suitable conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anxiolytic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Fluorophenoxy)ethyl]-4-phenoxypiperidine hydrochloride
- 2-[4-(4-Fluorophenoxy)phenyl]ethanol
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives
Uniqueness
1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane is unique due to its specific structural features, such as the combination of a fluorophenoxy group with a diazepane ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-12-2-4-13(5-3-12)17-11-10-16-8-1-6-15-7-9-16/h2-5,15H,1,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMSBZPJNNSZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCOC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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